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Introduction:

This document provides a detailed protocol for the expression and purification of a recombinant

Fim protein, here designated as FIM-1, from Escherichia coli. The Fim proteins are

components of the type 1 fimbrial system in E. coli, which is involved in bacterial adhesion. The

expression of these fimbriae is controlled by a genetic switch known as the fim switch.[1][2][3]

This protocol outlines a robust method for obtaining high-purity FIM-1, suitable for downstream

biochemical and structural analyses. The procedure employs an E. coli expression system and

a two-step purification strategy involving Immobilized Metal Affinity Chromatography (IMAC)

followed by Size-Exclusion Chromatography (SEC).

Data Presentation

A summary of typical purification results for a recombinant His-tagged FIM-1 protein is

presented in the table below. This data is representative of a standard purification run starting

from a 1-liter bacterial culture.
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Purification

Step

Total Protein

(mg)
FIM-1 (mg) Purity (%) Yield (%)

Clarified Lysate 500 25 5 100

IMAC Elution 22 20 >90 80

SEC Pool 17 16 >98 64

Experimental Protocols

A detailed methodology for each key stage of the purification process is provided below.

1. Recombinant FIM-1 Expression in E. coli

This protocol assumes the gene for the FIM-1 protein with an N-terminal polyhistidine tag (His-

tag) has been cloned into a suitable E. coli expression vector, such as pET-28a(+), under the

control of an inducible promoter (e.g., T7).[4][5]

Materials:

E. coli strain (e.g., BL21(DE3)) transformed with the FIM-1 expression plasmid.

Luria-Bertani (LB) broth.

Appropriate antibiotic (e.g., Kanamycin).

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

Inoculate 50 mL of LB broth containing the appropriate antibiotic with a single colony of E.

coli harboring the FIM-1 expression plasmid.

Incubate overnight at 37°C with shaking (200 rpm).

The next day, use the overnight culture to inoculate 1 L of LB broth with the antibiotic.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.youtube.com/watch?v=XvIgvpr4Ac4
https://www.youtube.com/watch?v=YJr_Xtji5NE
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches

0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

Continue to incubate the culture for 4-6 hours at 30°C with shaking.

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

Discard the supernatant and store the cell pellet at -80°C until needed.

2. Cell Lysis and Lysate Clarification

Materials:

Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1

mg/mL lysozyme).

DNase I.

High-pressure homogenizer or sonicator.

Centrifuge.

Procedure:

Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

Incubate on ice for 30 minutes to allow for lysozyme activity.

Add DNase I to a final concentration of 10 µg/mL.

Lyse the cells by sonication on ice or by passing through a high-pressure homogenizer.

Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

Carefully collect the supernatant, which contains the soluble His-tagged FIM-1 protein,

and filter it through a 0.45 µm filter.
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3. Immobilized Metal Affinity Chromatography (IMAC)

IMAC is used as the initial capture step to purify the His-tagged FIM-1 from the clarified lysate.

[6][7][8]

Materials:

IMAC Column (e.g., HisTrap HP).

IMAC Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

IMAC Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

Chromatography system (e.g., ÄKTA).

Procedure:

Equilibrate the IMAC column with 5-10 column volumes (CVs) of Lysis Buffer.

Load the filtered clarified lysate onto the column at a flow rate of 1-2 mL/min.

Wash the column with 10-15 CVs of IMAC Wash Buffer to remove non-specifically bound

proteins.

Elute the bound FIM-1 protein with 5 CVs of IMAC Elution Buffer.

Collect fractions and analyze them by SDS-PAGE to identify those containing the purified

FIM-1.

Pool the fractions containing the protein of interest.

4. Size-Exclusion Chromatography (SEC)

SEC is employed as a polishing step to remove any remaining contaminants and protein

aggregates.[9][10][11]

Materials:

SEC Column (e.g., Superdex 200).
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SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

Protein concentrator.

Procedure:

Concentrate the pooled fractions from the IMAC step to a volume of 1-2 mL using a

protein concentrator.

Equilibrate the SEC column with at least 2 CVs of SEC Buffer.

Load the concentrated protein sample onto the column.

Elute the protein with SEC Buffer at a flow rate appropriate for the column.

Collect fractions and analyze by SDS-PAGE.

Pool the fractions containing pure, monomeric FIM-1.

5. Protein Characterization

SDS-PAGE:

Analyze protein samples from each purification step on a 12% SDS-PAGE gel to assess

purity and molecular weight.[5]

Stain the gel with Coomassie Brilliant Blue.

Concentration Determination:

Measure the protein concentration of the final purified sample using a spectrophotometer

at 280 nm (if the extinction coefficient is known) or by a colorimetric assay such as the

Bradford or BCA assay.
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Caption: Experimental workflow for the purification of recombinant FIM-1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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